Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate
Description
Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a cyclohexane-based compound featuring a benzyloxycarbonyl (Cbz) protective group on the amino moiety and a methyl ester at the 1-position. The Cbz group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry . The methyl ester enhances solubility in organic solvents, making the compound suitable for applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-7-9-14(10-8-13)17-16(19)21-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHONDBLCSPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in biochemical pathways and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Backbones
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 862501-91-5) Structure: Replaces the cyclohexane ring with a bicyclo[2.2.2]octane system. Molecular Formula: C₁₈H₂₃NO₄ (MW: 317.38 g/mol) . Applications: Likely used in rigid scaffold design for enzyme inhibitors or receptor ligands.
4-(((benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2231674-62-5) Structure: Smaller bicyclo[2.1.1]hexane core with a carboxylic acid group. Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.30 g/mol) . Key Differences: The strained bicyclic system may increase reactivity, while the carboxylic acid substituent introduces polarity, improving aqueous solubility compared to methyl esters.
Functional Group Variations
trans-4-[(Methoxycarbonyl)amino]cyclohexanecarboxylic acid (CAS: 1007881-68-6) Structure: Trans-configuration cyclohexane with a methoxycarbonyl-protected amine and a carboxylic acid. Molecular Formula: C₁₀H₁₅NO₄ (MW: 213.23 g/mol) . The carboxylic acid enhances hydrogen-bonding capacity, favoring interactions with biological targets.
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS: 1094471-68-7) Structure: Includes a 4-methyl substituent and a carboxylic acid. Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.34 g/mol) . Key Differences: The methyl group increases hydrophobicity, while the carboxylic acid enhances polarity, creating a balance suitable for prodrug formulations.
Derivatives with Simplified Protecting Groups
Methyl 1-Amino-4-methylcyclohexanecarboxylate (CAS: 181300-38-9) Structure: Lacks the Cbz group, featuring a free amine and a 4-methyl substituent. Molecular Formula: C₁₁H₂₂N₂O₂ (MW: 214.3 g/mol) . Key Differences: The absence of the Cbz group simplifies synthesis but reduces stability during acidic/basic conditions. Likely used as an intermediate in amine-functionalized drug candidates.
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings and Implications
- Role of the Cbz Group : The benzyloxycarbonyl moiety in the target compound provides steric protection for amines, critical in multi-step syntheses . However, analogs with smaller protecting groups (e.g., methoxycarbonyl) may offer improved pharmacokinetic profiles .
- Impact of Backbone Rigidity : Bicyclic derivatives (e.g., bicyclo[2.2.2]octane) exhibit enhanced metabolic stability but reduced solubility, highlighting a trade-off in drug design .
- Functional Group Effects : Carboxylic acid derivatives (e.g., CAS 1094471-68-7) are more polar than methyl esters, suggesting utility in aqueous formulations or targeted delivery systems .
Biological Activity
Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate, a synthetic compound with significant structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C16H21NO4, with a molecular weight of approximately 303.35 g/mol. The compound features a cyclohexane ring substituted with an amino group and a benzyloxycarbonyl group, which contributes to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 303.35 g/mol |
| Functional Groups | Amino group, benzyloxycarbonyl group |
| Structural Complexity | Cyclohexane ring with multiple substituents |
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- U251 Brain Cancer Cells : Exhibited significant cytotoxicity, suggesting potential use in brain tumor therapies.
- HCT-116 Colon Cancer Cells : Showed inhibition of cell proliferation, indicating its role as a potential chemotherapeutic agent.
Case Study: In Vivo Efficacy
In vivo studies conducted on animal models highlighted the compound's ability to inhibit tumor growth and metastasis. The results indicated that treatment with this compound led to a reduction in tumor size and prolonged survival rates in treated subjects compared to controls.
The mechanism of action appears to involve:
- Inhibition of DNA Methyltransferases : This enzymatic inhibition may lead to the reactivation of tumor suppressor genes silenced in cancer cells.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacological Applications
This compound is being explored for several pharmacological applications:
- Anticancer Agent : As mentioned, its potential in treating various cancers is under investigation.
- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to new therapeutic strategies in drug design.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(benzyloxy)propanoate | C12H15NO4 | Peptide synthesis |
| N-Benzyloxycarbonyl-L-alanine | C11H13NO4 | Commonly used in peptide synthesis; less complex |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
